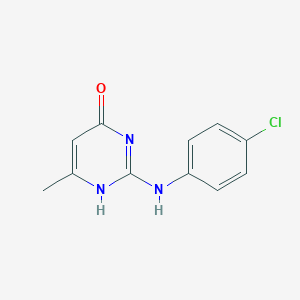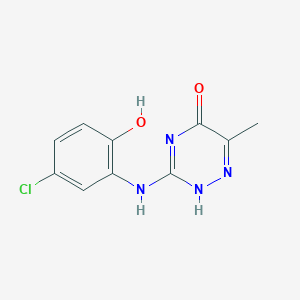
3-(5-chloro-2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-chloro-2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one is a chemical compound with a unique structure that includes a triazine ring substituted with a chloro-hydroxyaniline group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, such as aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Cyclization: The amine group reacts with a suitable reagent to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(5-chloro-2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to modify the triazine ring.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups.
科学研究应用
3-(5-chloro-2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-(5-chloro-2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The triazine ring provides stability and enhances the compound’s ability to interact with biological molecules.
相似化合物的比较
Similar Compounds
- 3-(5-chloro-2-hydroxyanilino)-1-nitroethenyl-3H-isobenzofuran-1-one
- 4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
3-(5-chloro-2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
3-(5-chloro-2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c1-5-9(17)13-10(15-14-5)12-7-4-6(11)2-3-8(7)16/h2-4,16H,1H3,(H2,12,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHRQLNAHDGALM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=NC1=O)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=NC1=O)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] 2-(2,3,6-trimethylphenoxy)acetate](/img/structure/B7748960.png)
![[4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] 4-(4-ethylphenoxy)butanoate](/img/structure/B7748967.png)
![[4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] 2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate](/img/structure/B7748971.png)
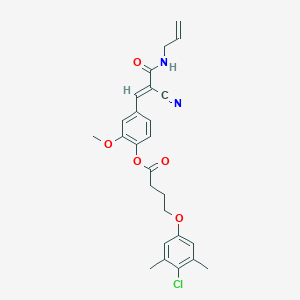
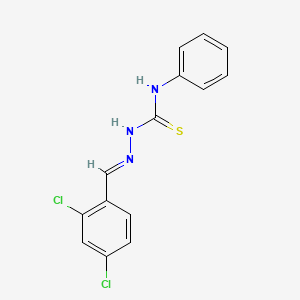
![methyl 2-[(E)-N-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)carboximidoyl]benzoate](/img/structure/B7748997.png)
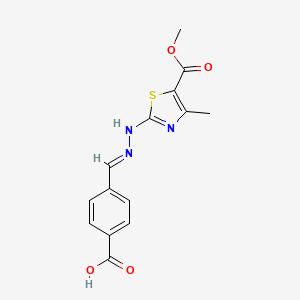
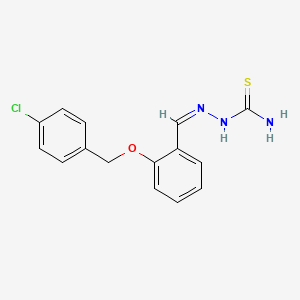
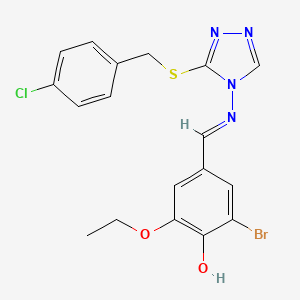
![5-[(E)-[3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-yl]iminomethyl]-2-methoxyphenol](/img/structure/B7749030.png)
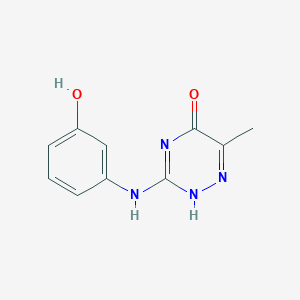
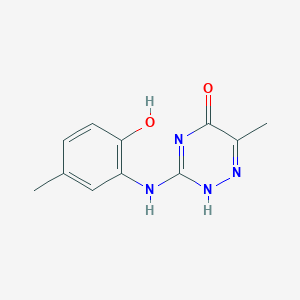
![3-[2-(1H-benzimidazol-2-yl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B7749045.png)
